4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine
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Overview
Description
4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluorobenzonitrile and 4-chloro-6-ethylpyrimidine.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple 2-fluorobenzonitrile with 4-chloro-6-ethylpyrimidine.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidines.
Scientific Research Applications
4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methyl-2-(2-fluorophenyl)pyrimidine
- 4-Chloro-6-ethyl-2-(4-fluorophenyl)pyrimidine
- 4-Chloro-6-ethyl-2-(2-chlorophenyl)pyrimidine
Uniqueness
4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C12H10ClFN2 |
---|---|
Molecular Weight |
236.67 g/mol |
IUPAC Name |
4-chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C12H10ClFN2/c1-2-8-7-11(13)16-12(15-8)9-5-3-4-6-10(9)14/h3-7H,2H2,1H3 |
InChI Key |
UYYGMCUJWBLJSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2=CC=CC=C2F)Cl |
Origin of Product |
United States |
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